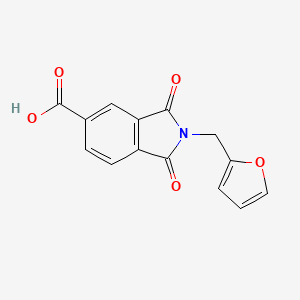

2-(2-呋喃甲基)-1,3-二氧代异吲哚啉-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

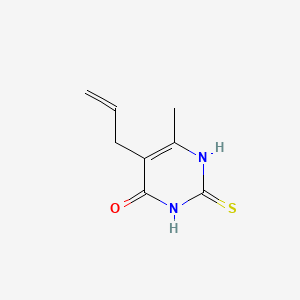

“2-(2-Furylmethyl)-1,3-dioxoisoindoline-5-carboxylic acid” is a complex organic compound. The name suggests it contains a furylmethyl group (a furan ring with a methyl group) and a dioxoisoindoline group (an isoindoline ring with two oxygen atoms), as well as a carboxylic acid group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized from carbohydrate-derived furfurals using various organocatalysts .

科学研究应用

Biomass Conversion and Biorefinery

The valorization of biomass-derived furfurals, including the compound , plays a significant role in the development of sustainable chemistry. These compounds are used to create biofuels and renewable chemicals, adhering to the principles of green chemistry. Catalysis, a core aspect of organic synthesis, is employed to convert biomass into valuable products under environmentally acceptable conditions .

Synthetic Organic Chemistry

In synthetic organic chemistry, furfural derivatives serve as intermediates for the synthesis of complex molecules. The reactivity patterns of these compounds allow for the creation of structurally diverse chemicals with targeted applications. This includes the synthesis of bio-based products through innovative synthetic strategies .

Green Chemistry

Furfural derivatives are pivotal in green chemistry for their eco-friendly reagents and reaction conditions. They are used to improve existing synthetic pathways and develop new strategies, broadening the scope of applications for biorenewable products. This aligns with the global shift towards sustainable alternatives to fossilized carbon sources .

Catalysis

Catalytic processes involving furfural derivatives are increasingly used in the chemistry of renewables. These processes are crucial for the synthesis of various bio-based value-added chemicals, including biofuels, under commercially relevant and environmentally friendly conditions .

Chemical Industry

The chemical industry utilizes furfural derivatives as primary building blocks for various synthetic transformations. These transformations produce molecules with desired properties for specific applications, such as in the production of medicines and perfumes .

Environmental Sustainability

Furfural derivatives contribute to environmental sustainability by providing a pathway to convert abundant biomass into commodity products. This not only makes the products cost-competitive but also offers incentives for mitigating waste disposal issues associated with agricultural residues and forestry wastes .

Renewable Chemicals Production

The transformation of furfural into important non-petroleum-derived chemicals like furfuryl alcohol, furoic acid, and hydroxymethylfurfural is a key application. These chemicals serve as feedstocks for organic synthesis and are intermediates in the production of various commercial products .

Advanced Materials

Furfural derivatives are used in the manufacture of advanced materials, such as plastics and fibers. The compound’s structural features enable it to be a precursor for polymers and resins that are used in a wide range of industrial applications .

属性

IUPAC Name |

2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO5/c16-12-10-4-3-8(14(18)19)6-11(10)13(17)15(12)7-9-2-1-5-20-9/h1-6H,7H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALJDQQNBSEPEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358329 |

Source

|

| Record name | 2-[(Furan-2-yl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47196371 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(2-Furylmethyl)-1,3-dioxoisoindoline-5-carboxylic acid | |

CAS RN |

356575-75-2 |

Source

|

| Record name | 2-[(Furan-2-yl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3,4-Dichlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1331725.png)

![{[(2-Fluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B1331737.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B1331742.png)

![N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine](/img/structure/B1331747.png)

![2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1331757.png)

![[5-(4-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid](/img/structure/B1331759.png)

![1-[2-(4-Bromophenoxy)ethyl]piperidine](/img/structure/B1331761.png)